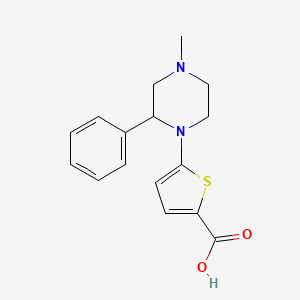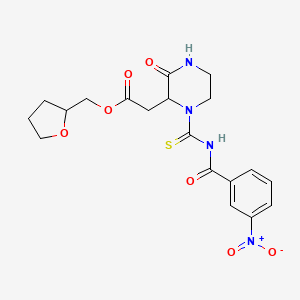![molecular formula C10H13N3O3S3 B2982808 N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide CAS No. 2034310-13-7](/img/structure/B2982808.png)
N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar structures, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide” is complex, featuring a bicyclic heptane ring with sulfur and nitrogen atoms, a thiazole ring, and an acetamide group.Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide” are not available in the retrieved data, similar structures such as 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds, such as 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlights the foundational approaches to constructing β-lactam structures, a core feature in penicillin-type antibiotics. Chiba et al. (1985) demonstrated a short synthesis pathway for this basic skeleton, emphasizing the significance of β-lactam ring formation techniques (Chiba, Sakaki, Takahashi, & Kaneko, 1985). This methodological insight underpins the broader relevance of such compounds in drug discovery and development.
Antibacterial Applications
Studies on compounds containing β-lactam structures and related sulfonamide groups have identified their critical role in inhibiting bacterial growth. For instance, CP-45,899, a β-lactamase inhibitor, extends the antibacterial spectrum of β-lactams, showcasing the potential of structurally related compounds in overcoming antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978). Such findings underscore the importance of these compounds in developing new antimicrobial strategies.
Antimicrobial and Enzyme Inhibition
The antimicrobial activity of bis-heterocyclic sulfamoyl acetamides, which share structural similarities with the query compound, has been demonstrated. Divya et al. (2015) found that chloro substituted thiazolyl imidazolylsulfamoyl acetamide exhibited potent antimicrobial effects against specific bacterial and fungal strains, indicating the broad-spectrum potential of these compounds (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Anticancer Activity
Research into structurally related compounds has also explored their potential anticancer activity. Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for cytotoxic activities against various cancer cell lines, demonstrating significant potential against breast cancer (Abu-Melha, 2021).
Propiedades
IUPAC Name |
N-[5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S3/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFTZQPEEUEZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

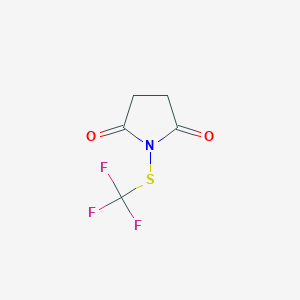
![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)
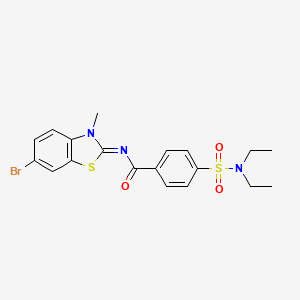

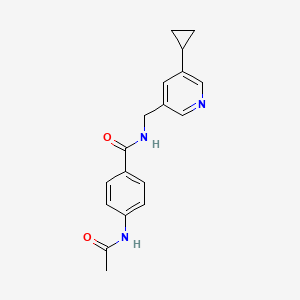
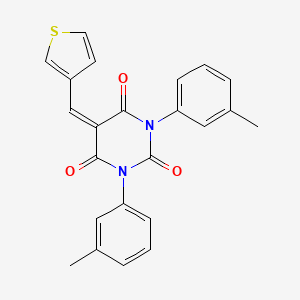

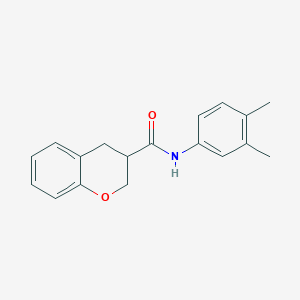
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)
